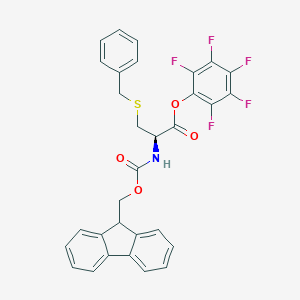

Fmoc-Cys(Bzl)-OPfp

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its properties such as stability and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .

Biochemische Analyse

Biochemical Properties

Fmoc-Cys(Bzl)-OPfp interacts with various biomolecules in biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The Fmoc group on the cysteine residue allows for the protection and subsequent deprotection of cysteine, facilitating these biochemical interactions .

Cellular Effects

For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the cysteine residue during synthesis, preventing unwanted reactions. Once the peptide chain is formed, the Fmoc group can be removed, allowing the cysteine residue to participate in disulfide bond formation, a critical component of protein structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester typically involves the protection of the cysteine thiol group with a benzyl group. The fluorenylmethyloxycarbonyl group is then introduced to protect the amino group. The final step involves the formation of the pentafluorophenyl ester, which is achieved by reacting the protected cysteine derivative with pentafluorophenol in the presence of a coupling reagent .

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, while the benzyl group can be removed under acidic conditions.

Coupling Reactions: The pentafluorophenyl ester reacts with amino groups to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions include peptides with protected cysteine residues, which can be further manipulated to form disulfide bridges or other modifications .

Wissenschaftliche Forschungsanwendungen

Fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester is widely used in scientific research, particularly in the fields of:

Biologische Aktivität

Fmoc-Cys(Bzl)-OPfp is a derivative of cysteine, a crucial amino acid involved in various biological processes, particularly in protein synthesis and function. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) side chain, and an OPfp (phosphoryl fluoride) moiety, which enhances its reactivity and utility in peptide synthesis. Understanding the biological activity of this compound is essential for its application in biochemical research and therapeutic development.

Structure and Composition

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-L-cysteine phosphate

- Molecular Formula : C₁₈H₁₈N₁O₄PS

- Molecular Weight : 373.38 g/mol

The presence of the Fmoc group allows for easy incorporation into peptides via solid-phase peptide synthesis (SPPS), while the Bzl group provides stability against oxidation, a common issue with free thiols.

This compound exhibits several biological activities linked to its structure:

- Antioxidant Properties : The thiol group in cysteine derivatives can scavenge free radicals, thus providing protective effects against oxidative stress.

- Disulfide Bond Formation : The compound can participate in forming disulfide bonds, which are critical for the structural integrity of many proteins.

- Signal Transduction : Cysteine residues are often involved in redox signaling pathways, influencing various cellular processes.

1. Apoptotic Activity of Cysteine Derivatives

Research has shown that cysteine derivatives, including those protected by benzyl groups, can induce apoptosis in cancer cells. A study demonstrated that Cys(Bzl)-protected tripeptides displayed significant apoptotic activity when tested on various cancer cell lines. The mechanism was attributed to the modulation of redox states within the cells, leading to programmed cell death .

2. Peptide Synthesis and Applications

This compound is utilized in synthesizing peptides with specific biological functions. For instance:

- Peptide Libraries : The compound facilitates the creation of diverse peptide libraries for screening potential therapeutic agents.

- Therapeutic Peptides : Its role in synthesizing peptides that mimic natural proteins has been explored, particularly in drug design targeting diseases like cancer and neurodegenerative disorders .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Apoptotic Induction | Disulfide Bond Formation |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Fmoc-Cys(SIT)-OH | Moderate | High | Yes |

| Fmoc-Cys(StBu)-OH | Low | Low | Yes |

Note: Data derived from comparative studies on cysteine derivatives in peptide synthesis .

Synthesis Methodology

The synthesis of this compound typically involves:

- Fmoc Protection : The amino group of cysteine is protected using Fmoc chloride.

- Benzyl Protection : The thiol group is then protected with a benzyl group to prevent oxidation during synthesis.

- Phosphate Activation : The OPfp moiety is introduced to enhance reactivity during coupling reactions.

Stability Considerations

Studies indicate that the stability of this compound under various conditions is favorable for peptide synthesis. However, care must be taken to avoid conditions that lead to deprotection or oxidation of the thiol group.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSBWKIZVGTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583796 | |

| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-95-9 | |

| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.